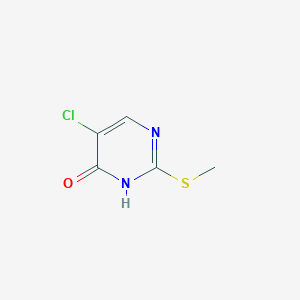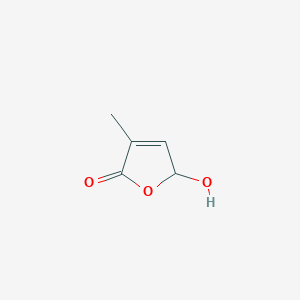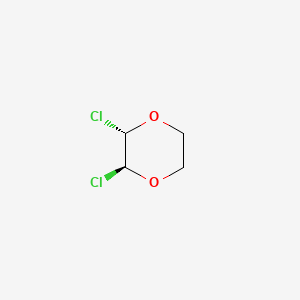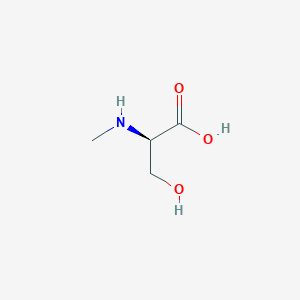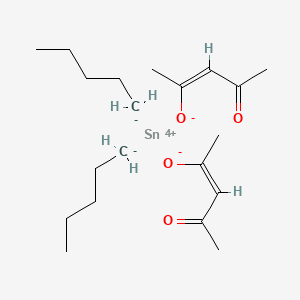
Dibutylbis(pentan-2,4-dionato-O,O’)zin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
DBTO acts as a Lewis acid catalyst in organic synthesis, promoting the formation of covalent bonds between molecules. It is also capable of forming coordinate covalent bonds with other molecules, forming complexes with a variety of metals.
Molecular Structure Analysis
The molecular structure of DBTO consists of two butyl groups and one pentane-2,4-dionato-O,O’ moiety. This structure allows it to form coordinate covalent bonds with other molecules and form complexes with various metals.
Chemical Reactions Analysis
As a Lewis acid catalyst, DBTO promotes the formation of covalent bonds between molecules in organic synthesis. It can also form coordinate covalent bonds with other molecules, leading to the formation of metal complexes.
Physical And Chemical Properties Analysis
DBTO is a colorless, odorless, and non-toxic compound that is easily soluble in water and other organic solvents. It has a density of 1.12 at 20℃ .
Wissenschaftliche Forschungsanwendungen
Toxikologische Bewertung
Dibutylbis(pentan-2,4-dionato-O,O’)zin wurde auf seine toxikologischen Wirkungen untersucht. Die toxikologische Bewertung der Reproduktionstoxizität dieser Substanz basiert auf Read-across-Daten . Dies bedeutet, dass die toxikologischen Eigenschaften von this compound aus Studien an ähnlichen Substanzen abgeleitet werden.
Potenzial für Augenreizungen
Das Potenzial für Augenreizungen durch this compound wurde bewertet. In einer Studie wurden 0,1 ml des Testmaterials auf die Hornhaut von drei enukleierten Augen aufgetragen, die in einer Superfusionskammer bei einer Temperatur von 32 °C ± 1,5 °C gehalten wurden . Die Ergebnisse dieser Studie werden für wertvoll gehalten, um das Potenzial des Testmaterials für Augenreizungen beim Menschen vorherzusagen .
Physikalisch-chemische Eigenschaften
Die physikalisch-chemischen Eigenschaften von this compound wurden untersucht . Diese Eigenschaften sind wichtig, um zu verstehen, wie sich die Substanz in der Umwelt und im menschlichen Körper verhält.
Bewertung der Umweltgefährdung
Eine Bewertung der Umweltgefährdung für this compound wurde durchgeführt . Diese Bewertung hilft, die potenziellen Auswirkungen der Substanz auf die Umwelt zu verstehen.
Bewertung der Gefährdung für die menschliche Gesundheit
Eine Bewertung der Gefährdung für die menschliche Gesundheit für this compound wurde durchgeführt . Diese Bewertung hilft, die potenziellen Auswirkungen der Substanz auf die menschliche Gesundheit zu verstehen.
Wirkmechanismus
DBTO acts as a Lewis acid catalyst in organic synthesis. It promotes the formation of covalent bonds between molecules and can form coordinate covalent bonds with other molecules, leading to the formation of metal complexes.
Safety and Hazards
DBTO is classified as a substance of very high concern due to its toxic effects on reproduction . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is also suspected of causing genetic defects and may damage fertility .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dibutylbis(pentane-2,4-dionato-O,O')tin can be achieved through a simple reaction between tin(IV) chloride and dibutyltin oxide in the presence of pentane-2,4-dione. The reaction results in the formation of the desired compound along with the release of hydrochloric acid gas.", "Starting Materials": [ "Tin(IV) chloride", "Dibutyltin oxide", "Pentane-2,4-dione" ], "Reaction": [ "Step 1: In a round-bottom flask, add 0.1 mol of tin(IV) chloride and 0.2 mol of dibutyltin oxide.", "Step 2: Add 0.2 mol of pentane-2,4-dione to the flask and stir the mixture for 2 hours at room temperature.", "Step 3: Heat the reaction mixture to 80°C and continue stirring for an additional 4 hours.", "Step 4: Allow the mixture to cool to room temperature and filter the precipitated product.", "Step 5: Wash the product with cold ethanol and dry it under vacuum to obtain Dibutylbis(pentane-2,4-dionato-O,O')tin as a yellow solid." ] } | |
CAS-Nummer |
22673-19-4 |
Molekularformel |
C18H32O4Sn |
Molekulargewicht |
431.2 g/mol |
IUPAC-Name |
butane;pentane-2,4-dione;tin(4+) |
InChI |
InChI=1S/2C5H7O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3H,1-2H3;2*1,3-4H2,2H3;/q4*-1;+4 |
InChI-Schlüssel |
MSTKDWKEUHEQSO-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC[CH2-].CCCC[CH2-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+4] |
SMILES |
CCCC[CH2-].CCCC[CH2-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+4] |
Kanonische SMILES |
CCC[CH2-].CCC[CH2-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sn+4] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



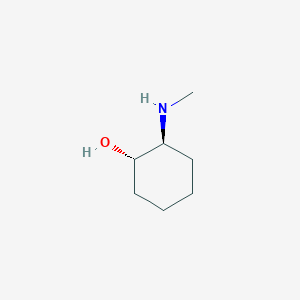
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)




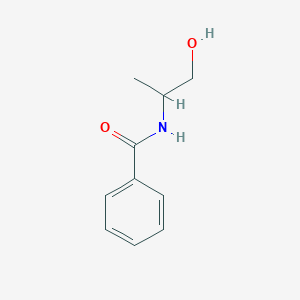
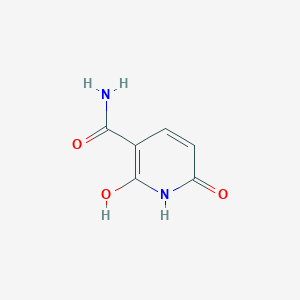
![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)
